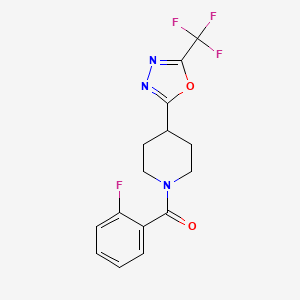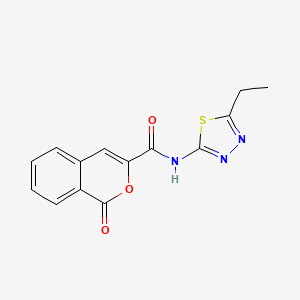
N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide” is a complex organic molecule. It likely contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom, and two phenyl groups, which are rings of six carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving aromatic substitution, amide formation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound likely involves an oxazole ring attached to a phenyl group and a carboxamide group. The 3-chloro-2-methylphenyl group is likely attached to the nitrogen atom of the oxazole ring .Chemical Reactions Analysis
The compound may undergo various chemical reactions typical of oxazoles, amides, and chloro-aromatics. These could include electrophilic aromatic substitution, nucleophilic acyl substitution, and reactions with nucleophiles at the chloro group .Scientific Research Applications
Urease Inhibition
N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide: has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various health issues such as kidney stones and peptic ulcers. The compound’s inhibitory activity against jack bean urease (JBU) suggests its potential for therapeutic applications in treating diseases associated with urease.
Antibacterial Activity
The compound’s structure is closely related to thiazole derivatives, which have shown antibacterial activity . Its analogs have been tested against bacteria like Staphylococcus aureus and Chromobacterium violaceum, indicating the compound’s potential use in developing new antibacterial agents.
Pharmaceutical Chemistry
In pharmaceutical chemistry, the thiourea skeleton, which is structurally similar to the compound , plays a significant role. It has been used in the synthesis of various pharmaceutical agents , including urease inhibitors, which are crucial in developing treatments for conditions caused by excessive urease activity .
Material Science
Compounds with chloro and methylphenyl groups have been utilized in material science for the synthesis of novel materials with potential applications in electronics and photonics. The electronic properties of such compounds make them suitable for use in organic semiconductors.
Environmental Science
Chlorinated compounds are often explored for their role in environmental science . They can be used to study the degradation of environmental pollutants or synthesized into compounds that have lower toxicity and higher degradation rates in the environment .
Biochemistry
In biochemistry, the compound’s framework is used to explore interactions with biological macromolecules. This can lead to a better understanding of enzyme inhibition and the development of enzyme-based assays for various biochemical applications .
Pharmacology
The compound’s analogs have been investigated for their pharmacological properties, particularly in the development of anti-inflammatory and antimicrobial drugs . Such compounds can be pivotal in creating new drugs with improved efficacy and reduced side effects.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-13(18)8-5-9-14(11)19-17(21)16-10-15(20-22-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBNIKPSPHNUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

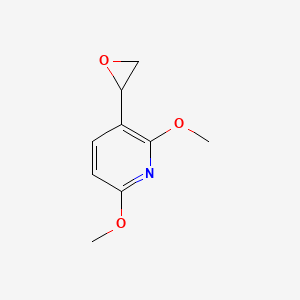

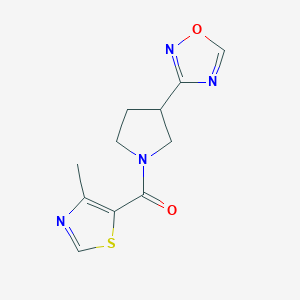
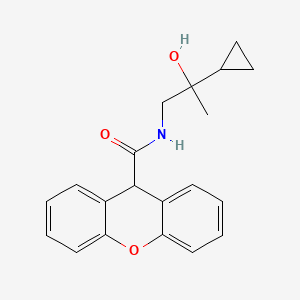
![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)
![N-(4-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874308.png)

![[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2874310.png)
![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
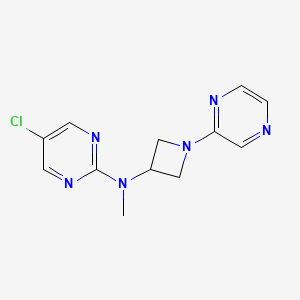
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/structure/B2874315.png)
